molecular formula C9H13ClN2 B1395998 1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride CAS No. 1447606-38-3

1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride

Cat. No.: B1395998
CAS No.: 1447606-38-3
M. Wt: 184.66 g/mol
InChI Key: GHAWHHCFFKQULA-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride (CAS 924633-49-8) is a chemical compound of interest in neuroscience and medicinal chemistry research. It features the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a structure present in a wide range of bioactive natural products and clinically used drugs . This core scaffold is recognized for its diverse pharmacological potential and is a key structure in compounds undergoing investigation for various applications . Researchers value THIQ derivatives for their broad spectrum of action in the brain. Studies on related compounds highlight their neuroprotective properties and their influence on brain dopamine metabolism . The THIQ structure is a conformationally restrained analog of β-phenethylamine, making it a valuable template in neuropharmacological studies for designing receptor ligands . Furthermore, the tetrahydroisoquinoline skeleton serves as a critical building block in the synthesis of more complex alkaloids and pharmaceutical agents, underscoring its utility in synthetic and medicinal chemistry . This product is intended for research purposes only in laboratory settings.

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-8-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;/h1-3,11H,4-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAWHHCFFKQULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Pictet-Spengler and Bischler–Napieralski Reactions

One established synthetic approach involves multi-step transformations starting from substituted phenyl ethylamines and related precursors:

  • Step 1: Formation of an amide intermediate by coupling 2-(3,4-dimethoxyphenyl)ethylamine with an unsaturated carboxylic acid derivative.
  • Step 2: Catalytic hydrogenation of the amide intermediate to reduce double bonds and prepare for cyclization.
  • Step 3: Cyclization via the Bischler–Napieralski reaction to form the isoquinoline ring system.
  • Step 4: Asymmetric transfer hydrogenation (ATH) using chiral catalysts such as (R,R)-RuTsDPEN to reduce the isoquinoline to the tetrahydroisoquinoline.
  • Step 5: Reductive amination to introduce the amine functionality at the 8-position, yielding the target compound.

This route allows for stereoselective synthesis and has been detailed in medicinal chemistry studies focusing on tetrahydroisoquinoline derivatives.

Preparation via Pomeranz-Fritsch Reaction and Subsequent Hydrogenation

A classical and industrially relevant method involves the Pomeranz-Fritsch reaction to construct the isoquinoline skeleton, followed by hydrogenation and salt formation:

  • Step 1: Condensation of a 2,3-substituted benzaldehyde (e.g., 2,3-dichlorobenzaldehyde) with a 2,2-di-lower-alkoxyethylamine (where alkoxy groups are methyl or ethyl) in an organic solvent such as toluene under reflux.
  • Step 2: Acid-catalyzed cyclization of the resulting 2,2-di-lower-alkoxy-N-(2,3-substituted-benzylidene)ethylamine using strong acid catalysts like sulfuric acid combined with phosphorus pentoxide.
  • Step 3: Catalytic hydrogenation of the formed 7,8-substituted isoquinoline using catalysts such as platinum oxide to produce the 1,2,3,4-tetrahydroisoquinoline derivative.
  • Step 4: Conversion of the free base tetrahydroisoquinoline to its hydrochloride salt by treatment with ether solutions of hydrogen chloride, followed by isolation of the solid salt.

This method is noted for its efficiency in preparing halo-substituted tetrahydroisoquinolines, including the 8-amine hydrochloride salts, with good purity and yield.

Alkylation of Tetrahydroisoquinoline Derivatives

Another approach involves direct functionalization of the tetrahydroisoquinoline core via alkylation reactions:

  • Starting with commercially available or synthesized 1,2,3,4-tetrahydroisoquinoline, alkylation is performed using halogenated alkylating agents under basic conditions (e.g., potassium carbonate as base, potassium iodide as catalyst).
  • Solvents such as acetonitrile or dimethoxyethane are used under reflux or microwave heating to improve reaction rates and yields.
  • This method allows for the introduction of substituents at the nitrogen or carbon positions, including the 8-amine functionality after appropriate precursor synthesis and subsequent transformations.
  • Microwave-assisted alkylation has been shown to reduce reaction times significantly (from 24-48 hours to about 1 hour) and improve yields.

Data Table Summarizing Key Preparation Methods

Method Key Steps Catalysts/Reagents Conditions Notes
Pictet-Spengler/Bischler–Napieralski Amide formation, hydrogenation, cyclization, ATH, reductive amination (R,R)-RuTsDPEN (chiral catalyst), catalytic hydrogenation Reflux, catalytic hydrogenation, reductive amination Enables stereoselective synthesis
Pomeranz-Fritsch + Hydrogenation Condensation, acid-catalyzed cyclization, hydrogenation, salt formation Sulfuric acid, phosphorus pentoxide, platinum oxide catalyst Reflux in toluene, acid catalysis, hydrogenation, HCl ether solution Efficient for halo-substituted derivatives
Alkylation of THIQ derivatives N-alkylation with halogenated agents K2CO3, KI, acetonitrile/DME, microwave heating Reflux or microwave-assisted heating Fast reaction, improved yield

Research Findings and Considerations

  • The Pomeranz-Fritsch approach is particularly suited for synthesizing 7,8-halo-substituted tetrahydroisoquinolines, which are important for biological activity as enzyme inhibitors.
  • Chiral catalysts in the Bischler–Napieralski route allow for enantiomerically enriched products, which is critical for medicinal chemistry applications.
  • Microwave-assisted alkylation methods provide practical advantages in terms of time and yield, facilitating rapid library synthesis for drug discovery.
  • The hydrochloride salt formation is typically achieved by treatment of the free base with hydrogen chloride in ether, yielding crystalline, pharmaceutically acceptable salts with defined melting points (~221-222 °C for dichloro derivatives).

Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions are often isoquinoline derivatives and substituted tetrahydroisoquinolines .

Scientific Research Applications

Scientific Research Applications

1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride has been investigated for various applications:

Medicinal Chemistry

The compound exhibits potential therapeutic effects in treating neurological disorders. Its structural similarity to known neuroprotective agents suggests that it may interact with neurotransmitter systems, particularly those related to dopamine and serotonin .

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. Studies have shown its effectiveness against certain bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Properties

This compound has been evaluated for its anticancer activities. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Pharmacological Studies

The compound serves as a reference standard in pharmacological studies aimed at understanding the mechanisms of action of related compounds. Its unique structure allows researchers to explore structure-activity relationships (SAR) that can inform drug design .

Case Studies

Several case studies have documented the biological activities and therapeutic potentials of this compound:

  • Study on Neuroprotective Effects : A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage by modulating antioxidant pathways .
  • Antimicrobial Efficacy : In vitro tests showed significant inhibition of bacterial growth in strains resistant to conventional antibiotics, highlighting its potential as a lead compound for new antimicrobial agents .

Comparison with Related Compounds

Compound NameBiological ActivityUnique Features
1-Methyl-1,2,3,4-tetrahydroisoquinolineNeuroprotectiveMethyl substitution enhances activity
2-(Pyridin-2-yl)pyrimidine DerivativesAnticancerSimilar pyridine moiety with distinct SAR
Tetrahydroisoquinoline DerivativesAntimicrobialCore structure shared with diverse biological effects

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroisoquinolin-8-amine hydrochloride involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic systems, which are crucial in the regulation of mood, cognition, and motor functions. The compound’s neuroprotective effects are attributed to its ability to inhibit oxidative stress and reduce neuroinflammation .

Comparison with Similar Compounds

Positional Isomers: 6-Amine vs. 8-Amine Derivatives

A key positional isomer, 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride (CAS: 175871-42-8), shares the same molecular formula (C₉H₁₃ClN₂) and weight (184.67 g/mol) as the 8-amine derivative. Both compounds exhibit similar hazards (e.g., H302: harmful if swallowed), but differences in reactivity or metabolic stability remain unexplored .

Functional Group Modifications: Hydroxyl and Methoxy Substituents

  • 1,2,3,4-Tetrahydroisoquinolin-8-ol (CAS: 32999-37-4): Replacing the amine with a hydroxyl group yields a compound with increased polarity. Its molecular formula is C₉H₁₁NO, with a molecular weight of 149.19 g/mol. The hydroxyl group enhances hydrogen-bonding capacity, which may improve water solubility but reduce blood-brain barrier permeability compared to the 8-amine derivative .
  • 8-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 24693-40-1): The methoxy substituent introduces steric bulk and lipophilicity (MW: 199.68 g/mol, C₁₀H₁₄ClNO).

Tetrahydroquinoline Derivatives

  • 6-Methyl-1,2,3,4-tetrahydroquinoline (CAS: 91-61-2): This tetrahydroquinoline analog (MW: 147.22 g/mol, C₁₀H₁₃N) differs in ring structure (quinoline vs. isoquinoline). Hazards include respiratory irritation (H335) .
  • (8S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride: A quinoline-based amine (MW: 217.14 g/mol, C₉H₁₄Cl₂N₂) with two hydrochloride salts. The stereospecific amine (S-configuration) and additional protonation sites may influence ionic interactions in biological systems .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Hazards (GHS)
1,2,3,4-Tetrahydroisoquinolin-8-amine HCl 175871-42-8 C₉H₁₃ClN₂ 184.67 8-NH₂ H302, H315, H319, H335
1,2,3,4-Tetrahydroisoquinolin-6-amine HCl 175871-42-8* C₉H₁₃ClN₂ 184.67 6-NH₂ H302, H315, H319, H335
1,2,3,4-Tetrahydroisoquinolin-8-ol 32999-37-4 C₉H₁₁NO 149.19 8-OH Not specified
8-Methoxy-THIQ HCl 24693-40-1 C₁₀H₁₄ClNO 199.68 8-OCH₃ Not specified
6-Methyl-1,2,3,4-tetrahydroquinoline 91-61-2 C₁₀H₁₃N 147.22 6-CH₃ H315, H319, H335
(1,2,3,4-THIQ-7-yl)methanol HCl 2152636-99-0 C₁₀H₁₄ClNO 199.68 7-CH₂OH Not specified

*Note: CAS number shared due to positional isomerism ambiguity in .

Key Findings and Implications

Positional Isomerism : The 6-amine and 8-amine derivatives exhibit identical molecular weights but distinct electronic environments, which could influence their interaction with biological targets such as neurotransmitter receptors .

Functional Group Effects : Hydroxyl and methoxy groups at the 8-position modify solubility and metabolic pathways. For instance, methoxy groups may enhance stability against oxidative enzymes .

Structural Backbone Differences: Tetrahydroquinolines (e.g., 6-methyl derivative) demonstrate reduced basicity compared to tetrahydroisoquinolines due to nitrogen positioning, affecting pharmacokinetics .

Safety Profiles : All amine-containing derivatives share hazards like skin/eye irritation (H315/H319), emphasizing the need for careful handling in laboratory settings .

Biological Activity

1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride (THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, particularly in neuroprotection and as an antimicrobial agent.

Target of Action

THIQ has been identified as an inhibitor of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) pathway, which plays a crucial role in immune response regulation. By blocking this interaction, THIQ may enhance the immune system's ability to detect and eliminate cancerous cells and pathogens.

Mode of Action

The compound interacts with various neurotransmitter systems, particularly through its effects on monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), enzymes involved in neurotransmitter metabolism. This interaction can lead to increased levels of neurotransmitters such as dopamine and serotonin, which are critical for mood regulation and cognitive function .

THIQ exhibits several biochemical properties that contribute to its biological activity:

  • Enzyme Interaction : It inhibits MAO and COMT, thereby affecting neurotransmitter levels.
  • Cell Signaling : THIQ influences cellular signaling pathways and gene expression related to neuroprotection and neurodegeneration.
  • Antimicrobial Activity : The compound has shown efficacy against various infective pathogens, indicating potential applications in infectious disease treatment .

Cellular Effects

THIQ's effects on cellular processes include modulation of neurotransmitter release and synaptic transmission. In neuronal cells, it has been observed to enhance synaptic plasticity and influence gene expression associated with neuroprotection. These properties suggest its potential use in treating neurodegenerative diseases like Parkinson's and Alzheimer's disease .

Research Findings

Recent studies have highlighted the biological activity of THIQ:

  • Neuroprotective Effects : In animal models, THIQ demonstrated significant antidepressant-like effects when administered alongside reserpine, a drug known to induce depressive behavior. The combination treatment reduced immobility time in forced swim tests, suggesting improved mood regulation .
  • Antiviral Activity : Novel derivatives of tetrahydroisoquinoline have shown promise against SARS-CoV-2, with effective concentrations comparable to established antiviral medications like chloroquine .
  • Biochemical Analysis : A study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) reported on the levels of THIQ in biological samples, indicating its presence in brain tissue and potential roles in neurological health .

Case Studies

Study Findings Methodology
Igarashi et al. (2023)Demonstrated that THIQ levels were significantly altered in mouse brains treated with haloperidolLC-MS/MS analysis of brain tissue samples
PMC9965753 (2023)Showed antiviral efficacy against SARS-CoV-2 with an EC50 of 2.78 μMIn vitro assays on human lung cells
PMC4035545 (2014)Found significant antidepressant-like effects when combined with reserpineBehavioral tests in rat models

Q & A

Q. What are the recommended synthetic routes for 1,2,3,4-tetrahydroisoquinolin-8-amine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

  • Core Synthesis : The compound can be synthesized via reductive amination or cyclization of precursor amines. For example, adapting protocols from analogous tetrahydroisoquinoline derivatives (e.g., D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride), refluxing in HCl-containing solvents under inert atmospheres may enhance yield .
  • Optimization : Monitor reaction progress via LC-MS or TLC. Adjust pH during workup to precipitate the hydrochloride salt. Purification via recrystallization (using ethanol/water mixtures) improves purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve stereochemistry and confirm the hydrochloride salt formation. For related tetrahydroisoquinoline derivatives, crystallographic data reveal planar isoquinoline rings with chloride ions hydrogen-bonded to NH groups .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify aromatic protons (δ 6.5–7.5 ppm) and the tetrahydroisoquinoline backbone. 1H^1H-NMR in D2 _2O may show NH2 _2 proton exchange broadening .
  • Elemental Analysis : Confirm molecular formula (e.g., C9 _9H12 _{12}N2 _2·HCl) with ≤0.3% deviation for C, H, N, and Cl .

Advanced Research Questions

Q. How does the hydrochloride salt form influence the stability and solubility of 1,2,3,4-tetrahydroisoquinolin-8-amine under varying pH and temperature conditions?

Methodological Answer:

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months). Monitor via HPLC for decomposition products (e.g., free base or oxidized derivatives). Similar tetrahydroisoquinoline salts show stability >300°C (mp) in solid state but hydrolyze in aqueous solutions at pH >8 .
  • Solubility : Use shake-flask method in buffers (pH 1–12). Hydrochloride salts typically exhibit higher aqueous solubility at acidic pH due to protonated amine groups. Solubility decreases in organic solvents (e.g., ethyl acetate) .

Q. What strategies are effective for resolving contradictions in biological activity data for 1,2,3,4-tetrahydroisoquinolin-8-amine derivatives?

Methodological Answer:

  • Data Validation : Cross-validate assays (e.g., enzyme inhibition vs. cellular uptake) using standardized reference materials (e.g., LGC Standards’ APIs) to rule out batch variability .
  • Stereochemical Considerations : Synthesize and test enantiopure forms. For example, (S)-5,6,7,8-tetrahydroquinolin-8-amine dihydrochloride shows distinct bioactivity vs. racemic mixtures, highlighting stereochemistry’s role .
  • Computational Modeling : Perform docking studies to correlate activity with molecular interactions (e.g., hydrogen bonding with target receptors) .

Q. How can researchers investigate the coordination chemistry of this compound with transition metals?

Methodological Answer:

  • Complex Synthesis : React the compound with metal salts (e.g., CuCl2 _2, FeSO4 _4) in ethanol/water. Monitor via UV-Vis spectroscopy for ligand-to-metal charge transfer bands (e.g., 450–600 nm for Cu2+^{2+}) .
  • Characterization : Use ESI-MS to detect [M + L + H]+^+ ions. X-ray absorption spectroscopy (XAS) can confirm metal-ligand bond distances .

Methodological and Safety Considerations

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

Methodological Answer:

  • Handling : Use PPE (gloves, goggles) to avoid inhalation or skin contact. Work in fume hoods due to potential HCl vapor release during synthesis .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C. Desiccate to prevent hygroscopic degradation .

Q. How can impurities in this compound batches be identified and quantified?

Methodological Answer:

  • HPLC-DAD/MS : Use C18 columns (3.5 µm, 150 mm) with 0.1% TFA in water/acetonitrile gradients. Compare retention times and MS fragmentation to impurity standards (e.g., EP/JP reference materials) .
  • Limit Tests : Follow ICH Q3A guidelines, setting thresholds for unknown impurities (<0.10%) and total impurities (<0.50%) .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

  • Reproducibility Checks : Validate methods using certified reference materials (CRMs). For example, discrepancies in mp (>300°C vs. 210°C for similar salts) may arise from polymorphic forms or hydration states .
  • Interlaboratory Comparisons : Share raw data (e.g., DSC thermograms, NMR spectra) via platforms like Zenodo to identify instrumentation biases .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride
Reactant of Route 2
1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride

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